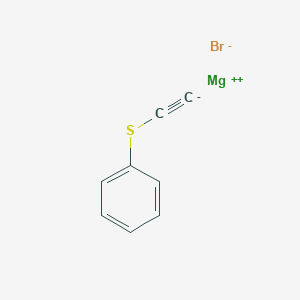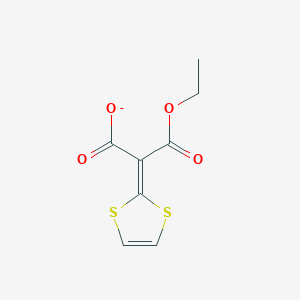
2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate is a compound that belongs to the class of dithiolylidene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate typically involves the reaction of 1,3-dithiol-2-thione with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique electronic properties.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, its ability to form stable radical cations and dications makes it a valuable component in organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-Dithiole: Known for its use in organic electronics and materials science.
Bis(1,3-dithiol-2-ylidene) derivatives: Used in the development of organic field-effect transistors and other electronic devices .
Uniqueness
2-(2H-1,3-Dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate stands out due to its specific combination of electronic properties and functional groups, which make it particularly suitable for applications in organic electronics and materials science. Its unique structure allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Properties
CAS No. |
113998-00-8 |
|---|---|
Molecular Formula |
C8H7O4S2- |
Molecular Weight |
231.3 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-3-ethoxy-3-oxopropanoate |
InChI |
InChI=1S/C8H8O4S2/c1-2-12-7(11)5(6(9)10)8-13-3-4-14-8/h3-4H,2H2,1H3,(H,9,10)/p-1 |
InChI Key |
PFZCCVVPHFBRDX-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(=C1SC=CS1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


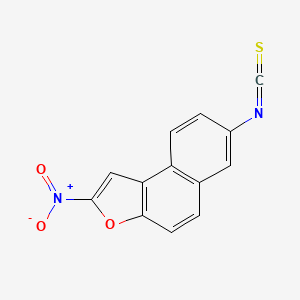

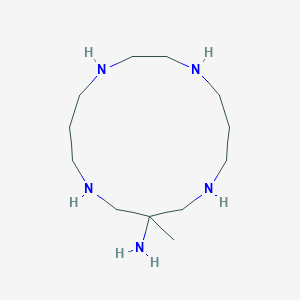

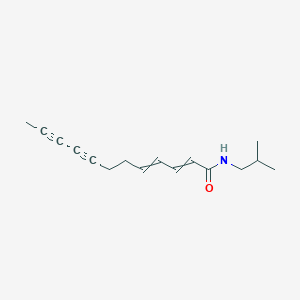
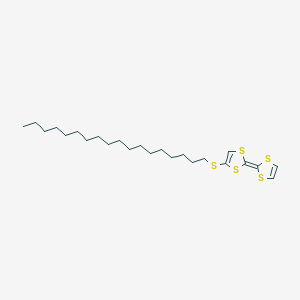
![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)
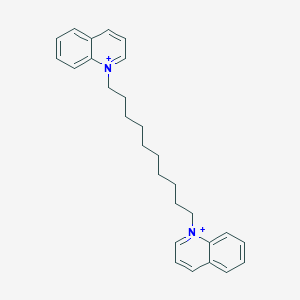


![5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol](/img/structure/B14291016.png)


